molecular formula C23H28ClN3O2 B2608274 2-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 922113-57-3

2-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B2608274
CAS No.: 922113-57-3
M. Wt: 413.95
InChI Key: AAQWBVHPJIOPDP-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a side chain containing both a tetrahydroquinoline and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring.

    Introduction of the Morpholine Group: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.

    Coupling with Benzamide: The final step involves the coupling of the synthesized intermediate with benzoyl chloride in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the tetrahydroquinoline moiety.

    Biological Studies: The compound can be used to study receptor-ligand interactions, given its potential to interact with various biological targets.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with neurotransmitter receptors, potentially modulating their activity. The morpholine group can enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide: Lacks the morpholine group, which may affect its solubility and biological activity.

    N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide: Lacks the chloro group, which may influence its reactivity in substitution reactions.

Uniqueness

The presence of both the chloro and morpholine groups in 2-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide makes it unique, providing a balance of reactivity and solubility that can be advantageous in various applications.

Properties

IUPAC Name

2-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2/c1-26-10-4-5-17-15-18(8-9-21(17)26)22(27-11-13-29-14-12-27)16-25-23(28)19-6-2-3-7-20(19)24/h2-3,6-9,15,22H,4-5,10-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQWBVHPJIOPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Cl)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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